molecular formula C15H18FN3OS B15010072 4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15010072
M. Wt: 307.4 g/mol
InChI Key: QZERZBDUYVGFBW-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-hexyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

Molecular Formula

C15H18FN3OS

Molecular Weight

307.4 g/mol

IUPAC Name

4-fluoro-N-(5-hexyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H18FN3OS/c1-2-3-4-5-6-13-18-19-15(21-13)17-14(20)11-7-9-12(16)10-8-11/h7-10H,2-6H2,1H3,(H,17,19,20)

InChI Key

QZERZBDUYVGFBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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